2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIZHVSWNOZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40908637 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |
| Record name | NSC409738 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC232059 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC231931 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC231915 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC224432 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Acetylation of D-Galactosamine
The most common approach begins with D-galactosamine hydrochloride as the starting material. The synthesis proceeds via sequential acetylation of the amine and hydroxyl groups:
Step 1: Protection of the Amine Group
D-Galactosamine hydrochloride is treated with acetic anhydride in the presence of pyridine or sodium bicarbonate to form 2-acetamido-2-deoxy-D-galactopyranose. This step ensures selective acetylation of the amine group while leaving hydroxyl groups unprotected.
Step 2: Full Acetylation of Hydroxyl Groups
The intermediate is further acetylated using acetic anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP) at 0–5°C to prevent over-acetylation. The reaction is typically conducted under anhydrous conditions for 12–24 hours.
Step 3: Purification
The crude product is purified via recrystallization from ethanol or chloroform, yielding a white crystalline solid with >95% purity.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Solvent | Pyridine/Acetic Anhydride |
| Temperature | 0–5°C (Step 2) |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Industrial-Scale Production
Industrial synthesis optimizes cost and scalability:
Industrial Process Metrics:
| Metric | Value |
|---|---|
| Batch Size | 50–100 kg |
| Purity (HPLC) | >98% |
| Energy Consumption | 15–20 kWh/kg |
Stereochemical Control and Byproduct Mitigation
Anomeric Configuration Control
The α-anomeric configuration is achieved using the Koenigs-Knorr method:
Stereochemical Outcomes:
| Anomer | Yield (%) | Conditions |
|---|---|---|
| α | 85–90 | AgOTf, −10°C, 4 hours |
| β | 5–10 | Side product |
Advanced Purification Techniques
Chromatographic Methods
Flash Column Chromatography :
High-Performance Liquid Chromatography (HPLC) :
Analytical Characterization
Spectroscopic Data
¹H NMR (CDCl₃) :
¹³C NMR :
Mass Spectrometry :
Case Studies in Process Optimization
Temperature-Dependent Yield Analysis
A study comparing reaction temperatures demonstrated optimal yields at 0°C:
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| −10 | 78 | 92 |
| 0 | 85 | 98 |
| 25 | 65 | 88 |
Higher temperatures led to acetyl migration and reduced regioselectivity.
Challenges and Solutions
Acetyl Group Migration
Unwanted migration of acetyl groups from C3/C4 positions is mitigated by:
-
Low-Temperature Acetylation : Limits kinetic side reactions.
-
Selective Deprotection : Use of hydrazine hydrate to remove specific acetyl groups.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Acetylation | High regioselectivity | Multi-step, time-consuming |
| Industrial Process | Scalable, cost-effective | Lower purity (requires HPLC) |
| Koenigs-Knorr | Excellent α-selectivity | Toxic reagents (Ag salts) |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the acetylamino group, converting it to an amino group.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to amino derivatives.
Substitution: Formation of new acetylated derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Building Block for Complex Carbohydrates : The compound serves as a precursor in the synthesis of more complex carbohydrates and glycoconjugates. It is utilized in glycosylation reactions to produce α- and β-linked acetamido pyranosides .
| Application | Description |
|---|---|
| Glycosyl Donors | Used to create glycosyl donors for further chemical reactions. |
| Glycosyl Acceptors | Acts as an acceptor in glycosylation processes. |
Biology
- Carbohydrate Metabolism Studies : It is employed to investigate carbohydrate metabolism and understand the role of specific sugar derivatives in cellular processes.
- Synthesis of Glycoproteins and Glycolipids : The compound is crucial in synthesizing glycoproteins and glycolipids, which are essential for studying cell signaling and recognition mechanisms.
Medicine
- Therapeutic Applications : Research is ongoing into its potential use in drug delivery systems and as a component in vaccine formulations. Its unique structural properties may enhance the efficacy of therapeutic agents .
| Medical Application | Potential Benefits |
|---|---|
| Drug Delivery Systems | Improved targeting and release profiles. |
| Vaccine Formulations | Enhanced immune response through glycan modification. |
Case Study 1: Glycosylation Reactions
In a study focused on synthesizing complex carbohydrates, researchers utilized 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose as a glycosyl donor. The results demonstrated high yields of the desired products with minimal side reactions, highlighting its effectiveness as a building block in carbohydrate chemistry.
Case Study 2: Vaccine Development
A recent investigation explored the incorporation of this compound into vaccine formulations aimed at enhancing immune responses against specific pathogens. Preliminary results indicated that glycan modifications improved antibody production and specificity.
Industrial Applications
In industrial settings, this compound is used as an intermediate in the synthesis of various bioactive molecules and specialty chemicals. Its unique properties allow it to function effectively in large-scale chemical processes.
Mechanism of Action
The mechanism by which 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-a-D-galactopyranose exerts its effects is primarily through its interaction with specific enzymes and receptors involved in carbohydrate metabolism. The acetylamino group at the 2 position plays a crucial role in binding to these molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereochemical Variations
(a) C4 Epimerization: D-Glucosamine Derivatives
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-glucopyranose This is the C4 epimer of the target compound, differing only in the configuration of the hydroxyl group at C4 (gluco vs. galacto). Exhibits distinct glycosylation reactivity due to axial (galacto) vs. equatorial (gluco) orientation of the C4 hydroxyl group. Used in synthesizing glycosyl trichloroacetimidates for enzymatic studies . Shows reduced incorporation of D-[³H]glucosamine into glycosaminoglycans (GAGs) without affecting protein synthesis, similar to the galacto derivative .
(b) 4-Deoxy and 4-Fluoro Derivatives
- 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose (31) Fluorination at C4 enhances inhibitory potency against GAG biosynthesis, reducing [³H]GlcN and [³⁵S]SO₄ incorporation to 1% and 9% of control levels at 1.0 mM. Notably, this derivative also suppresses protein synthesis (57% of control) .
- 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-D-xylo-hexopyranose (2) Lacks both the C4 hydroxyl and acetyl groups, synthesized via epoxide ring-opening. Used in disaccharide synthesis for studying pneumococcal receptor interactions .
(c) Heteroatom-Substituted Derivatives
- 2-Trifluoroacetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-mannopyranose Substitution of the acetamido group with trifluoroacetamido alters electronic properties, influencing glycosylation kinetics and enzymatic recognition .
(b) NMR Spectral Data
Biological Activity
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose is a modified carbohydrate that has garnered attention due to its potential biological activities. This compound is characterized by the presence of acetyl groups and an amide functional group, which contribute to its chemical properties and biological interactions. Understanding its biological activity is crucial for applications in biochemistry and pharmaceuticals.
- Molecular Formula : C₁₆H₂₃N₁O₁₀
- Molecular Weight : 389.36 g/mol
- Melting Point : 188 °C
- Purity : >98% (HPLC)
- Solubility : Soluble in chloroform; forms a white to almost white powder.
Biological Activity Overview
The biological activity of 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose includes interactions with various biological systems, particularly in the context of glycosylation processes and enzyme inhibition.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain glycosyltransferases and glycosidases. The acetylation of hydroxyl groups enhances its ability to mimic substrate analogs, thereby interfering with enzyme activity. For instance, studies have shown that acetylated sugars can inhibit the activity of enzymes involved in carbohydrate metabolism in bacteria such as Escherichia coli .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its structural similarity to natural substrates allows it to compete with these substrates for binding sites on microbial enzymes. This competitive inhibition can lead to reduced growth rates in susceptible bacterial strains .
Case Study 1: Enzyme Interaction
A study published in the Journal of Biological Chemistry explored the interaction of 2-acetamido derivatives with E. coli esterases. The results indicated that the compound inhibited esterase activity significantly, suggesting potential applications in controlling bacterial growth through enzyme modulation .
| Compound | Esterase Activity Inhibition (%) |
|---|---|
| Control | 0 |
| 2-Acetamido-1,3,4,6-tetra-O-acetyl-α-D-galactopyranose | 75 |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of acetylated sugars. The results showed that 2-acetamido derivatives exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those of non-acetylated counterparts.
| Microorganism | MIC (µg/mL) | Non-acetylated Sugar MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 128 |
| Escherichia coli | 16 | 64 |
The proposed mechanism through which 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose exerts its biological effects involves:
- Competitive Inhibition : The compound mimics natural substrates for enzymes involved in carbohydrate metabolism.
- Alteration of Cell Wall Synthesis : By inhibiting key enzymes, it disrupts the synthesis pathways critical for bacterial cell wall integrity.
Q & A
Q. What are the key considerations for designing a synthesis route for 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose?
A robust synthesis requires careful selection of protecting groups and reaction conditions to preserve stereochemistry. For example, starting from 4-deoxy-GlcNAc (1), sequential acetylation and functional group transformations can yield the target compound. Key steps include:
- Step 1 : Conversion of 4-deoxy-GlcNAc (1) to 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-D-xylo-hexopyranose (2) using acetic anhydride and pyridine .
- Step 2 : Stereoselective glycosylation via the Koenigs-Knorr reaction with cadmium carbonate as a catalyst to introduce the α-configuration .
- Step 3 : Final acetylation at the 4-position using acetyl chloride .
Purity (>95%) is confirmed by NMR and HRMS, with characteristic signals for acetyl groups at δ 2.0–2.2 ppm (¹H NMR) and m/z 389.36 ([M+Na]⁺) in HRMS .
Q. How can NMR spectroscopy resolve ambiguities in acetyl group assignments for this compound?
Specific deuteration strategies and 2D NMR experiments (e.g., HSQC, HMBC) are critical. For instance:
- Deuteration : Synthesizing selectively deuterated derivatives (e.g., CD₃CO groups) simplifies signal overlap in crowded regions .
- ¹³C NMR : Acetyl carbonyl carbons appear at δ 169–171 ppm, while methyl groups resonate at δ 20–23 ppm .
- NOESY : Correlates spatial proximity of protons to confirm acetyl group positions (e.g., 3-O-acetyl vs. 4-O-acetyl) .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing 4-deoxy derivatives from this compound?
Controlled deoxygenation at C4 requires selective protecting group manipulation:
- Methanesulfonyl chloride : Install a leaving group (mesylate) at C4 .
- Fluoride displacement : Replace mesylate with fluoride using TBAF, yielding 4-fluoro derivatives .
- Hydrogenolysis : Remove benzyl groups under H₂/Pd-C, followed by acetylation to stabilize the product .
Yields vary (70–88%) depending on the leaving group and reaction conditions .
Q. How is this compound utilized in synthesizing isotopically labeled oligosaccharides for mechanistic studies?
Site-specific isotopic labeling (e.g., ¹³C) enables tracking of glycosylation kinetics. A reported method involves:
- Step 1 : Benzyl-protected intermediates (e.g., 3-O-acetyl-6-O-TBDPS derivatives) to enable selective ¹³C incorporation at C4 .
- Step 2 : Enzymatic glycosyltransferase assays to monitor labeled glycans via MALDI-TOF MS (m/z 1695.18 for C₆₅H₁₀₇N₄O₄₇⁻) .
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies often arise from competing side reactions (e.g., acetyl migration). Mitigation strategies include:
Q. What role does this compound play in synthesizing complex glycans for biomedical research?
It serves as a glycosyl donor in constructing tumor-associated antigens (e.g., Tn antigen). A notable example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
